
Exherin
Overview
Description
Exherin (ADH-1), a cyclic pentapeptide (chemical formula: C₂₂H₃₄N₈O₆S₂; molecular weight: 570.68 g/mol), is a selective antagonist of N-cadherin (CDH2), a transmembrane glycoprotein implicated in tumor angiogenesis, metastasis, and apoptosis resistance . By competitively binding to N-cadherin, this compound disrupts homotypic and heterotypic cell adhesion, induces anoikis (detachment-induced apoptosis), and inhibits tumor vascularization . Preclinical studies demonstrate its efficacy in neuroblastoma, pancreatic cancer, and prostate cancer models, with in vivo activity observed at doses of 50–100 mg/kg . However, its short plasma half-life (~2.2 hours) necessitates frequent dosing, limiting clinical utility . This compound has undergone Phase I/II trials for advanced solid tumors, showing manageable toxicity and partial responses in N-cadherin-positive malignancies .
Preparation Methods
The synthesis of ADH-1 involves the formation of a cyclic pentapeptide structure. The synthetic route typically includes the solid-phase peptide synthesis (SPPS) method, which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation. Industrial production methods for ADH-1 would likely involve scaling up the SPPS process, optimizing reaction conditions, and ensuring the purity and stability of the final product .
Chemical Reactions Analysis
ADH-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ADH-1 can lead to the formation of disulfide bonds, while reduction can break these bonds .
Scientific Research Applications
ADH-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, ADH-1 is used as a model compound for studying peptide synthesis and peptide-based drug design. In biology, it is used to study cell adhesion and signaling mechanisms mediated by N-cadherin. In medicine, ADH-1 is being investigated for its potential to treat various types of cancer by disrupting tumor vasculature and inducing apoptosis in tumor cells. In industry, ADH-1 can be used in the development of new therapeutic agents and in the study of peptide-based drug delivery systems .
Mechanism of Action
The mechanism of action of ADH-1 involves its selective and competitive binding to N-cadherin. N-cadherin is a cell-surface transmembrane glycoprotein that plays a crucial role in cell-cell adhesion and signaling. By binding to N-cadherin, ADH-1 disrupts the adhesion and signaling processes, leading to the disruption of tumor vasculature, inhibition of tumor cell growth, and induction of apoptosis in tumor cells and endothelial cells. This mechanism makes ADH-1 a promising candidate for cancer therapy .
Comparison with Similar Compounds
N-cadherin and E-cadherin antagonists are broadly classified into three categories: cyclic peptides, peptidomimetics, and monoclonal antibodies. Below, Exherin is compared to key competitors based on structure, efficacy, pharmacokinetics, and clinical progress.
Cyclic Peptides: this compound vs. ADH-1/GRADSP Controls
This compound (ADH-1) is often compared to control peptides like GRADSP, which lacks N-cadherin specificity. This compound’s cyclic structure enhances target affinity compared to linear analogs, as evidenced by its IC₅₀ of ~1 mM in cadherin-mediated adhesion assays .
Key Data:
Peptidomimetics: this compound vs. FR159
FR159, a linear peptidomimetic targeting E-cadherin, inhibits cadherin dimerization by binding the Trp2 pocket in the X-dimer conformation. In vitro, FR159 (1 mM) achieves 40–60% inhibition of E-cadherin-mediated adhesion, outperforming this compound’s 20–30% inhibition at the same concentration . However, FR159’s selectivity for E-cadherin limits direct comparison with this compound’s N-cadherin focus.
Key Data:
Monoclonal Antibodies: this compound vs. N-cadherin mAbs
Monoclonal antibodies (mAbs) against N-cadherin, such as GC-4, exhibit prolonged half-lives (>7 days) and potent in vivo activity. In prostate cancer xenografts, GC-4 reduced metastasis by 70% compared to this compound’s 40–50% . However, mAbs face challenges in tumor penetration and cost, whereas this compound’s small size enables broader tissue distribution .
Key Data:
Parameter | This compound | GC-4 (mAb) |
---|---|---|
Molecular Weight | 570.68 g/mol | ~150 kDa |
Half-Life | 2.2 hours | >7 days |
Metastasis Inhibition | 40–50% | 70% |
Administration Route | Intravenous | Intravenous |
Critical Analysis of Structural and Functional Divergence
- Cyclic vs. Linear Structures : this compound’s cyclic conformation enhances proteolytic stability compared to linear peptides like FR159 but still lags behind mAbs in half-life .
- Target Specificity : this compound’s N-cadherin selectivity contrasts with FR159’s E-cadherin focus, suggesting complementary therapeutic niches .
- Clinical Feasibility: this compound’s rapid clearance necessitates frequent dosing, whereas mAbs require less frequent administration but face higher immunogenicity risks .
Biological Activity
Exherin, also known as ADH-1, is a cyclic pentapeptide that functions as a competitive inhibitor of N-cadherin, a cell adhesion protein implicated in cancer metastasis and tumor progression. This article provides an in-depth analysis of the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and relevant case studies.
This compound targets N-cadherin, which is often overexpressed in various cancers, including melanoma and adrenocortical carcinoma (ACC). The inhibition of N-cadherin disrupts cell adhesion and induces apoptosis in tumor cells. This mechanism leads to:
- Tumor Vascular Angiolysis : this compound promotes rapid destruction of tumor blood vessels, enhancing the delivery of chemotherapeutic agents.
- Induction of Apoptosis : By disrupting N-cadherin interactions, this compound triggers apoptotic pathways in cancer cells.
- Alteration of Intracellular Signaling : The drug influences signaling pathways associated with cell growth and survival, particularly through the modulation of β-catenin and MAPK signaling pathways .
Case Studies and Trials
-
Adrenocortical Carcinoma (ACC) :
- A notable case involved a 24-year-old woman with metastatic ACC treated with this compound as part of a phase I trial. Following treatment, she exhibited tumor necrosis and transient normalization of cortisol levels. Imaging studies indicated increased vascular permeability and disruption of blood vessels .
-
Melanoma :
- In a multicenter phase II trial involving 45 patients with N-cadherin-positive tumors, this compound demonstrated promising results:
- Complete Responses (CR) : 17 patients (38%)
- Partial Responses (PR) : 10 patients (22%)
- Stable Disease (SD) : 6 patients (13%)
- Progressive Disease (PD) : 8 patients (18%)
- The median duration of CR was approximately 5 months, indicating sustained anti-tumor activity .
- In a multicenter phase II trial involving 45 patients with N-cadherin-positive tumors, this compound demonstrated promising results:
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in clinical settings. In one study, the median plasma concentration before administration of melphalan was recorded at 5,818 ng/mL. This concentration correlated with treatment responses, suggesting that higher levels may enhance therapeutic efficacy .
Gene Expression Changes
Research has shown that treatment with this compound leads to significant alterations in gene expression related to cell adhesion and signaling pathways. For instance:
- Decreased Expression : Plakophilin 2 (PKP2), crucial for cadherin-cytoskeletal linkage.
- Increased Expression : Claudin 3 (CLDN3), involved in tight junction formation .
Summary Table of Clinical Outcomes
Study/Trial | Patient Type | Complete Response | Partial Response | Stable Disease | Progressive Disease |
---|---|---|---|---|---|
Phase I ACC Trial | Metastatic ACC | 1 | 0 | 0 | 0 |
Phase II Melanoma Trial | N-cadherin Positive Melanoma | 17 (38%) | 10 (22%) | 6 (13%) | 8 (18%) |
Q & A
Basic Research Questions
Q. What are the primary molecular targets of Exherin, and how do they influence experimental design in cancer biology studies?
this compound (ADH-1) is a cyclic pentapeptide that selectively targets N-cadherin, a cell adhesion protein overexpressed in tumor vasculature and aggressive cancers . To study its mechanism, researchers should:
- Use in vitro models (e.g., endothelial or N-cadherin-positive cancer cell lines) to assess binding affinity via flow cytometry or immunofluorescence.
- Design dose-response experiments to measure IC50 values for apoptosis induction (Table 1).
- Validate target specificity using siRNA-mediated N-cadherin knockdown controls .
Table 1: Efficacy of this compound in Preclinical Models
Model Type | IC50 (µM) | Key Outcome | Reference Source |
---|---|---|---|
Endothelial Cells | 0.5–2.0 | Disrupted vasculature integrity | Preclinical study |
Melanoma Xenografts | 1.8 | Reduced tumor growth by 60% | Journal of Cancer |
Q. Which in vivo assays are most reliable for evaluating this compound’s anti-angiogenic effects?
Prioritize orthotopic or metastatic cancer models (e.g., breast or ovarian cancer) with high N-cadherin expression. Key methodologies include:
- Dynamic contrast-enhanced MRI to quantify vascular permeability changes.
- Immunohistochemistry for CD31 (endothelial marker) and N-cadherin co-localization in tumor sections.
- Monitor off-target effects via histopathological analysis of non-tumor tissues.
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in dual-targeting (N-cadherin and integrins) be resolved?
Discrepancies arise from cross-talk between cadherins and integrin signaling pathways. To address this:
- Perform phosphoproteomic profiling to map downstream pathways (e.g., FAK/Src) post-Exherin treatment.
- Use isogenic cell lines differing in integrin β1 expression to isolate N-cadherin-specific effects.
- Compare results across multiple assays (e.g., Matrigel tube formation vs. transendothelial electrical resistance).
Q. What methodological considerations are critical when optimizing this compound delivery in heterogenous tumor microenvironments?
- Pharmacokinetic challenges : this compound’s short half-life (~2 hours) necessitates controlled-release formulations (e.g., PEGylated nanoparticles).
- Tissue penetration : Use 3D spheroid models to simulate stromal barriers; quantify drug distribution via mass spectrometry imaging.
- Combination therapies : Screen synergies with checkpoint inhibitors (anti-PD-1) using syngeneic models to assess immune infiltration .
Q. How should researchers analyze this compound’s dose-dependent toxicity in non-target tissues?
- Conduct transcriptomic profiling of liver and kidney tissues post-treatment to identify off-target gene signatures.
- Compare toxicity thresholds across species (e.g., murine vs. primate models) to predict clinical relevance.
- Apply PK/PD modeling to correlate plasma concentrations with adverse event rates.
Q. Methodological Best Practices
Q. What statistical approaches are recommended for handling variability in this compound response data?
- Use mixed-effects models to account for inter-subject variability in in vivo studies.
- Apply Benjamini-Hochberg correction for high-throughput datasets (e.g., RNA-seq) to reduce false discovery rates.
- Report confidence intervals for IC50 values rather than point estimates .
Q. How can researchers ensure reproducibility when studying this compound’s effects on tumor metastasis?
- Standardize metastasis induction methods (e.g., tail vein injection cell counts).
- Share raw imaging data and analysis pipelines via repositories like Figshare or Zenodo.
- Include detailed protocols for N-cadherin staining (e.g., antibody clones, fixation methods).
Q. Data Contradiction and Validation
Q. What strategies validate this compound’s target engagement when biochemical assays yield inconclusive results?
- Combine surface plasmon resonance (SPR) for binding kinetics with cryo-EM to visualize N-cadherin-Exherin interactions.
- Validate functional effects using CRISPR-Cas9 N-cadherin knockout models.
- Cross-reference findings with independent datasets (e.g., Cancer Cell Line Encyclopedia) .
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?
- Evaluate tumor stroma contributions using co-culture models (e.g., fibroblasts + cancer cells).
- Measure intratumoral this compound concentrations via LC-MS/MS to assess bioavailability.
- Use multiplexed cytokine profiling to identify compensatory resistance mechanisms.
Q. Emerging Research Directions
Q. What novel methodologies could enhance this compound’s therapeutic index in clinical translation?
Properties
IUPAC Name |
(4R,7S,10S,13S,16R)-16-acetamido-13-(1H-imidazol-5-ylmethyl)-10-methyl-6,9,12,15-tetraoxo-7-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N8O6S2/c1-10(2)17-22(36)29-15(18(23)32)7-37-38-8-16(27-12(4)31)21(35)28-14(5-13-6-24-9-25-13)20(34)26-11(3)19(33)30-17/h6,9-11,14-17H,5,7-8H2,1-4H3,(H2,23,32)(H,24,25)(H,26,34)(H,27,31)(H,28,35)(H,29,36)(H,30,33)/t11-,14-,15-,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVLRGLGWNWPSS-BXBUPLCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N8O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044036 | |
Record name | Exherin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229971-81-7 | |
Record name | ADH-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229971817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Exherin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ADH-1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B058ME29VU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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